Z-Arg-pNA HCl

Description

The exact mass of the compound N(alpha)-Carbobenzoxyarginine-4-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Arg-pNA HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Arg-pNA HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

29542-03-8 |

|---|---|

Molecular Formula |

C20H24N6O5 |

Molecular Weight |

428.4 g/mol |

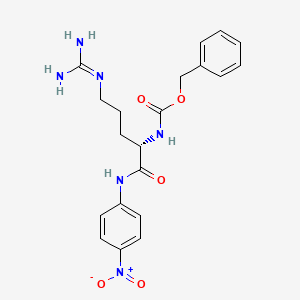

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1 |

InChI Key |

NRTJWZHOAFLRIR-KRWDZBQOSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

sequence |

R |

Synonyms |

CBZ-ArgpNA N(alpha)-carbobenzoxyarginine-4-nitroanilide N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide N-(alpha)-carbobenzoxyarginine-4-nitroanilide |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

Abstract

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, commonly abbreviated as BAPNA (or L-BAPNA), stands as a cornerstone chromogenic substrate in biochemical and clinical research.[1][2] Its utility is rooted in its specific hydrolysis by serine proteases, most notably trypsin, to yield a quantifiable yellow product, p-nitroaniline.[3][4][5] This guide provides an in-depth exploration of BAPNA's chemical structure, physicochemical properties, and the mechanistic basis of its application. We will detail field-proven protocols for its use in enzyme kinetics, offer insights into experimental design, and discuss its broader applications in drug development and diagnostics, grounding all claims in authoritative references.

Foundational Chemistry and Physicochemical Profile

A thorough understanding of a substrate begins with its molecular identity. BAPNA is a synthetic derivative of the amino acid arginine.[6] The molecule is ingeniously designed: the C-terminus of the arginine residue is linked via an amide bond to a p-nitroaniline (pNA) group, and the N-terminus is protected by a benzoyl group. This structure specifically positions the arginyl-pNA amide bond as the target for enzymatic cleavage.

The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.[7][8]

Key Physicochemical Data

For the practicing scientist, having key quantitative data readily available is essential for accurate stock solution preparation and experimental planning.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₂N₆O₄ · HCl | [3][9] |

| Molecular Weight | 434.88 g/mol | [2][5][9][10] |

| CAS Number | 21653-40-7 (L-form) | [9] |

| Appearance | White to pale yellow powder | [1][7][11] |

| Melting Point | Approx. 254 - 258 °C | [1] |

| Solubility | Soluble in DMSO (up to 50 mg/mL)[3][5]; sparingly soluble in water, though dilute solutions (<1 mg/mL) can be prepared directly.[3] Also soluble in acetone:water (1:1) at 50 mg/mL.[9] |

Expert Insight: The limited aqueous solubility is a critical practical consideration. Preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is the standard and recommended approach.[3][5] This allows for minimal volumes of organic solvent to be introduced into the final aqueous assay buffer, thereby reducing potential interference with enzyme activity.

The Chromogenic Principle: Mechanism of Action

BAPNA's function hinges on a straightforward enzymatic reaction that produces a colorimetric signal. Serine proteases, such as trypsin, recognize and bind to the arginine residue of the BAPNA molecule. The enzyme's active site then catalyzes the hydrolysis of the amide bond (the scissile bond) connecting the arginine to the p-nitroaniline moiety.[3][4][5]

The cleavage releases two products: Nα-Benzoyl-L-arginine and p-nitroaniline (pNA). While the BAPNA substrate itself is essentially colorless, the released p-nitroaniline has a distinct yellow color in solution, with a maximum absorbance (λmax) at approximately 405-410 nm.[12][13][14] The rate of p-nitroaniline formation, and thus the rate of color development, is directly proportional to the enzymatic activity under conditions of substrate excess.

This direct, real-time colorimetric readout obviates the need for secondary coupling reactions or complex detection methods, making BAPNA an efficient and reliable tool for enzyme assays.[15]

Field-Proven Protocol: Trypsin Activity Assay

This protocol provides a robust, self-validating system for quantifying trypsin activity. The causality behind each step is explained to ensure both technical accuracy and experimental success.

Reagent Preparation (Critical for Reproducibility)

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 at 25°C):

-

Rationale: Trypsin exhibits optimal activity around pH 8.0.[16] Calcium ions (Ca²⁺) are included as they are known to stabilize the trypsin enzyme and promote its activity.

-

Preparation: Prepare in high-purity deionized water. Adjust the pH carefully at the intended experimental temperature, as the pKa of Tris is temperature-dependent.

-

-

BAPNA Stock Solution (e.g., 20 mM in DMSO):

-

Rationale: A concentrated stock in DMSO overcomes poor aqueous solubility.[3] This concentration allows for a wide range of final substrate concentrations to be tested for kinetic studies.

-

Preparation: Dissolve the required mass of BAPNA (MW: 434.88 g/mol ) in pure DMSO. Gentle warming (up to 65°C) may be required to fully dissolve the powder.[3] Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles. A solution in DMSO is reported to be stable for about one week at room temperature.[3]

-

-

Trypsin Stock Solution (e.g., 1 mg/mL in 1 mM HCl):

-

Rationale: Trypsin is susceptible to autolysis (self-digestion) at neutral or alkaline pH. Preparing the stock in a weakly acidic solution (pH ~3.0) significantly enhances its stability.[17]

-

Preparation: Dissolve trypsin in cold 1 mM HCl. Prepare this solution fresh before each experiment for maximum activity. Store on ice during use.

-

-

p-Nitroaniline (pNA) Standard Stock (e.g., 1 mM in DMSO):

-

Rationale: This is essential for converting absorbance readings (ΔA/min) into absolute units of product formed (μmol/min). It allows for the experimental determination of the molar extinction coefficient under your specific assay conditions.

-

Experimental Workflow

Step-by-Step Assay Procedure (96-well plate format)

-

Set up the plate: To each well, add the required volume of Assay Buffer.

-

Add Substrate: Add the BAPNA stock solution to each well to achieve the desired final concentration (e.g., a final concentration of 1 mM BAPNA in a 200 µL total volume).

-

Controls: Prepare necessary controls:

-

No-Enzyme Control (Blank): Contains buffer and BAPNA but no trypsin. This corrects for any non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Contains buffer and enzyme but no BAPNA. This corrects for any background absorbance from the enzyme solution.

-

-

Equilibrate: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the trypsin solution to all wells except the blank to start the reaction. Mix gently.

-

Measure: Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 405 nm over a period of 5-10 minutes.

Data Analysis and Interpretation

-

Calculate the Rate (ΔA/min): Plot absorbance vs. time for each sample. The slope of the initial, linear portion of this curve represents the reaction rate.

-

Expert Insight: It is crucial to use only the linear phase of the reaction. If the curve flattens, it indicates substrate depletion or enzyme instability, and the calculated rate will be an underestimate of the initial velocity (V₀).

-

-

Determine Molar Extinction Coefficient (ε): Using the pNA standard curve (Absorbance vs. Concentration), calculate the ε value using the Beer-Lambert law (A = εcl).

-

Calculate Enzyme Activity: Use the following formula:

-

Activity (μmol/min/mL) = (ΔA/min) / (ε × l) × (Total Assay Volume / Enzyme Volume)

-

Where:

-

ΔA/min is the rate of absorbance change.

-

ε is the molar extinction coefficient of pNA (M⁻¹cm⁻¹).

-

l is the path length of the cuvette or microplate well (cm).

-

-

Applications in Research and Drug Development

BAPNA's reliability has led to its widespread adoption in various scientific domains.

-

Routine Enzyme Quantification: It is widely used for determining the activity of purified trypsin and related enzymes like chymotrypsin, as well as in crude biological extracts.[4][9][13]

-

Enzyme Kinetics (Michaelis-Menten): By measuring reaction rates at varying BAPNA concentrations, researchers can determine key kinetic parameters such as Kₘ and Vₘₐₓ, providing fundamental insights into enzyme efficiency and substrate affinity.[12][16]

-

Inhibitor Screening: BAPNA is an invaluable tool in drug discovery for screening compound libraries to identify potential trypsin inhibitors. A decrease in the rate of pNA formation in the presence of a test compound indicates inhibitory activity.[3]

-

Diagnostic Assays: The principle is applied in clinical settings, for example, in the estimation of α1-antitrypsin, where the inhibition of a known amount of trypsin is measured.[18]

-

Broader Protease Studies: It serves as a substrate for a variety of other proteases, including amidases and thrombin-like enzymes from snake venom (balterobin), expanding its utility beyond simple trypsin assays.[3][4][5]

Concluding Remarks

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride is more than just a chemical; it is a robust and versatile tool that enables precise and efficient investigation of proteolytic enzymes. Its well-defined chemical structure and the simplicity of its chromogenic mechanism provide a self-validating system for researchers. By understanding the causality behind its use—from stock preparation to kinetic analysis—scientists in basic research and drug development can leverage BAPNA to generate high-quality, reproducible data, accelerating scientific discovery.

References

-

Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Information Sheet. ResearchGate. [Link]

- Erlanger, B. F. (1968). Nalpha-benzoyl arginine p-nitroanilide hydrochloride. U.S. Patent No. 3,412,150.

-

N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride. PubChem Compound Summary for CID 2724371. National Center for Biotechnology Information. [Link]

-

Nalpha-Benzoyl-DL-arginine 4-n Product Page. SLS Ireland. [Link]

-

Oliveira, C. C., et al. (2001). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education, 78(11), 1521. [Link]

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride Product Page. Ottokemi. [Link]

-

Dietz, A. A., Rubinstein, H. M., & Hodges, L. K. (1976). Use of alpha-N-benzoyl-L-arginine-p-nitroanilide as Trypsin Substrate in Estimation of Alpha 1-antitrypsin. Clinical Chemistry, 22(10), 1754-5. [Link]

-

N-alpha-Benzoyl-dl-arginine-p-nitroanilide hydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]

-

Zabłotna, E., et al. (2004). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185-8. [Link]

-

L-BAPNA Standard Material Safety Data Sheet. Perfinity Biosciences. [Link]

-

Kumar, V., et al. (2009). Preparation and Properties of Thermoresponsive Bioconjugates of Trypsin. Journal of Macromolecular Science, Part A, 46(8), 835-842. [Link]

-

Khemili, S., et al. (2014). A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization. BMC Biochemistry, 15, 1. [Link]

-

(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride. PubChem Compound Summary for CID 53372295. National Center for Biotechnology Information. [Link]

-

Yadav, S., & Singh, D. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology & Biotechnology, 10(1), 133-142. [Link]

-

Wang, Z., et al. (2012). Purification and Characterization of Trypsin-like Enzymes from Neomysis japonica Using BApNA as Substrate. ResearchGate. [Link]

-

Nishi, N., Tokura, S., & Noguchi, J. (1970). The Synthesis of Benzoyl-L-arginine-p-nitroanilide. Bulletin of the Chemical Society of Japan, 43(9), 2900-2900. [Link]

-

BApNA assay of trypsin activity in I. scapularis developmental stages. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thermo Scientific Chemicals N-alpha-Benzoyl-L-arginine p-nitroanilide hydrochloride:Biochemical | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. trypsin substrate, chromogenic, elastase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | C19H23ClN6O4 | CID 2724371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trypsin substrate, chromogenic, ≥99% (TLC), powder, suitable for substrate for trypsin | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride | C19H23ClN6O4 | CID 16219022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride ≥99% (TLC), suitable for substrate for trypsin (CAS 21653-40-7) | Otto Chemie Pvt Ltd [ottokemi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jabonline.in [jabonline.in]

- 15. US3412150A - Nalpha-benzoyl arginine p-nitroanilide hydrochloride - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Use of alpha-N-benzoyl-L-arginine-p-nitroanilide as trypsin substrate in estimation of alpha 1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Z-Arg-pNA HCl in aqueous and organic solvents.

Executive Summary

Z-Arg-pNA HCl (N-alpha-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride) is a highly specific chromogenic substrate used to quantify the activity of trypsin and trypsin-like serine proteases.[1] While invaluable for kinetic profiling and inhibitor screening, its utility is frequently compromised by improper solubilization and storage.

This guide addresses the critical physicochemical barriers of Z-Arg-pNA HCl. Unlike simple salts, this compound possesses a hydrophobic "Z" (benzyloxycarbonyl) group that competes with the hydrophilic arginine residue, creating a solubility paradox: it requires organic solvents for stability but aqueous buffers for enzymatic activity. The protocols below are designed to navigate this landscape, ensuring data integrity and assay reproducibility.

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-α-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride |

| Common Abbreviation | Z-Arg-pNA[1] · HCl |

| CAS Number | 59188-53-3 |

| Molecular Weight | ~464.9 g/mol (Monohydrochloride) |

| Molecular Formula | C₂₀H₂₄N₆O₅[1] · HCl |

| Solubility (DMSO) | High (> 50 mg/mL) |

| Solubility (Water) | Low/Poor (Prone to precipitation & hydrolysis) |

| Detection (pNA) | Absorbance at 405 nm ( |

Solubility Landscape & Strategy

The "Organic-First" Directive

Do not dissolve Z-Arg-pNA HCl directly in aqueous buffer. Direct addition to water often results in micro-precipitation that is invisible to the naked eye but catastrophic for kinetic linearity.[1] The hydrophobic Z-group drives aggregation in purely aqueous environments.

The Solution: Use a "Stock-Dilute" strategy.

-

Primary Solvation: Dissolve the solid substrate in a water-miscible organic solvent (DMSO or Dimethylformamide) to create a high-concentration stock.

-

Secondary Dilution: Introduce this stock into the aqueous reaction buffer only at the moment of the assay.

Solvent Compatibility Table

| Solvent | Solubility Rating | Application Notes |

| DMSO (Anhydrous) | Excellent | Preferred for Stock Solutions (up to 100 mM).[1] Highly stable at -20°C. |

| Methanol | Good | Alternative to DMSO.[2] Higher evaporation rate requires sealed storage. |

| Water / PBS | Poor | Not recommended for Stock. Use only for final dilution (< 5% organic load). |

| Ethanol | Moderate | Variable solubility; often requires sonication. |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a stable, high-concentration master stock to minimize freeze-thaw cycles.[1][3]

Materials:

-

Z-Arg-pNA HCl (Solid)[1]

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)[1]

-

Vortex Mixer[1]

-

Desiccator[1]

Procedure:

-

Equilibration: Allow the vial of Z-Arg-pNA HCl to reach room temperature in a desiccator before opening. Why? This prevents atmospheric moisture condensation, which accelerates hydrolysis.[1]

-

Weighing: Weigh approximately 46.5 mg of Z-Arg-pNA HCl.

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and slightly yellow.

-

Quality Check: Inspect against a light source. If particulate matter remains, sonicate for 2 minutes.

-

-

Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Stability: >6 months.

Protocol B: Preparation of Working Solution (Assay Ready)

Target: Prepare a 1 mM substrate solution for immediate use in a microplate assay.

Reagents:

-

100 mM Z-Arg-pNA Stock (from Protocol A)[1]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)[1]

Procedure:

-

Thaw: Thaw one aliquot of 100 mM stock at room temperature. Vortex briefly.

-

Dilution: Add 10 µL of 100 mM Stock to 990 µL of Assay Buffer.

-

Mixing: Invert gently to mix. Do not vortex violently at this stage to avoid foaming of the buffer proteins (if BSA is present).

-

Usage Window: Use within 4 hours.

-

Warning: At pH > 7.5, spontaneous hydrolysis (autolysis) begins immediately. Always prepare fresh.

-

Visualizing the Workflow

The following diagram illustrates the critical "Organic-First" workflow and the enzymatic mechanism.

Caption: Figure 1.[1] The "Organic-First" solubilization workflow ensures substrate stability. The hydrophobic Z-group requires DMSO solvation before aqueous dilution for the enzymatic reaction.[1]

Stability & Troubleshooting

The pH-Stability Trade-off

Z-Arg-pNA is an amide.[1] Like all amides, it is susceptible to hydrolysis.

-

Acidic pH (< 6.0): High stability. Spontaneous hydrolysis is negligible.

-

Alkaline pH (> 8.0): Low stability. Hydroxide ions (

) attack the amide bond, releasing pNA without enzyme presence.[1]

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis due to aged working solution or high pH.[1] | Prepare working solution immediately before use. Check buffer pH (ensure it is not > 8.5 unless necessary). |

| Precipitation / Cloudiness | "Shock dilution" from DMSO to water. | Add DMSO stock slowly to the buffer while stirring. Ensure final DMSO concentration is < 5%. |

| Non-Linear Kinetics | Substrate aggregation or limiting solubility. | Verify the final concentration is below the solubility limit (typically < 2 mM in aqueous buffer). |

Calculation of Activity

To validate your system, use the Beer-Lambert Law:

-

(Extinction Coefficient):

- (Path Length): 1 cm (standard cuvette) or ~0.6 cm (200 µL in 96-well plate).

References

Sources

Technical Whitepaper: Mechanistic Profiling and Assay Optimization of Z-Arg-pNA HCl for Trypsin-Like Proteases

Topic: Enzyme Specificity of Z-Arg-pNA HCl for Proteases (Trypsin) Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous examination of N-alpha-Benzyloxycarbonyl-L-arginine 4-nitroanilide hydrochloride (Z-Arg-pNA HCl) as a chromogenic substrate for the kinetic characterization of trypsin and trypsin-like serine proteases. Unlike generic protein substrates (e.g., casein, hemoglobin), Z-Arg-pNA HCl offers precise stoichiometric control, allowing for the determination of pre-steady-state and steady-state kinetic parameters (

Part 1: Chemical & Mechanistic Basis[1]

Structural Architecture and Specificity

Z-Arg-pNA HCl is a synthetic small-molecule substrate designed to mimic the P1-P1' scissile bond of natural protein targets. Its specificity for trypsin is governed by the lock-and-key interaction between the substrate's arginine side chain and the enzyme's S1 specificity pocket.

-

The "Z" Group (N-alpha-Benzyloxycarbonyl): This hydrophobic protecting group blocks the

-amine of the arginine. It serves two critical functions:-

Prevention of Aminolysis: It prevents the substrate from acting as a nucleophile, ensuring the reaction proceeds only via hydrolysis.

-

S2/S3 Subsite Interaction: The benzyloxycarbonyl moiety provides hydrophobic contacts with the S2/S3 subsites of the protease, stabilizing the Michaelis complex (

) and lowering

-

-

The P1 Arginine: Trypsin contains a deep, negatively charged S1 pocket characterized by Aspartate 189 (Asp189) at its base. The guanidinium group of the arginine side chain forms a salt bridge with Asp189, orienting the scissile amide bond perfectly relative to the catalytic triad (His57, Asp102, Ser195).

-

The Chromophore (p-Nitroaniline): The amide bond linking arginine to p-nitroaniline (pNA) is the target of enzymatic cleavage.[1] Upon hydrolysis, pNA is released.[1][2][3][4][5][6] While the substrate is colorless, free pNA exhibits a strong absorbance at 405 nm (yellow), allowing for continuous spectrophotometric monitoring.

Catalytic Mechanism (Acylation & Deacylation)

The hydrolysis of Z-Arg-pNA follows the classical serine protease mechanism involving an acyl-enzyme intermediate.

-

Nucleophilic Attack: The hydroxyl group of Ser195 attacks the carbonyl carbon of the substrate's amide bond.

-

Acylation: The tetrahedral intermediate collapses, releasing the p-nitroaniline (pNA) leaving group (the signal measured). The peptide portion remains covalently bound to the enzyme (Acyl-Enzyme).

-

Deacylation: A water molecule, activated by His57, attacks the acyl-enzyme, releasing the product (Z-Arg-OH) and regenerating the free enzyme.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the structural recognition events.

Part 2: Kinetic Profiling & Comparative Analysis

Kinetic Parameters

To accurately model trypsin activity, one must determine the Michaelis constant (

-

(Affinity): For Z-Arg-pNA, the

-

(Turnover): The rate-limiting step for amide substrates like Z-Arg-pNA is usually acylation (

Comparison: Z-Arg-pNA vs. BAPNA

N-alpha-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) is the historical standard. However, Z-Arg-pNA offers distinct advantages for high-precision workflows.

| Feature | BAPNA (Benzoyl-Arg-pNA) | Z-Arg-pNA (Benzyloxycarbonyl-Arg-pNA) | Expert Insight |

| Protecting Group | Benzoyl (Bz) | Benzyloxycarbonyl (Z / Cbz) | The "Z" group is bulkier and more hydrophobic, often providing better S2/S3 subsite occupancy and slightly lower |

| Solubility | Low (requires DMSO/warmth) | Moderate (requires organic co-solvent) | Both require pre-dissolution in DMSO or DMF. Z-Arg-pNA often exhibits better stability in aqueous buffers once diluted. |

| Specificity Constant ( | Moderate | High | Z-Arg-pNA is often preferred for detecting lower concentrations of protease due to improved catalytic efficiency. |

| Isomer Purity | Often supplied as DL-mix | Typically supplied as pure L-isomer | Critical: Trypsin is stereospecific for L-Arginine. Using DL-BAPNA means 50% of the substrate is competitive inhibitor (D-isomer). Z-Arg-pNA (L-isomer) yields cleaner kinetics. |

Part 3: Optimized Assay Protocol

Reagent Preparation System

-

Assay Buffer (Self-Validating): 50 mM Tris-HCl, 20 mM

, pH 8.2.[5]-

Why Calcium?

stabilizes the trypsin structure and prevents autolysis. -

Why pH 8.2? This is the optimal catalytic pH for the His57-Asp102-Ser195 triad charge relay system.

-

-

Substrate Stock (20 mM): Dissolve Z-Arg-pNA HCl in 100% DMSO. Store at -20°C.

-

Note: Aqueous solutions hydrolyze spontaneously over time. Always prepare fresh working dilutions.

-

-

Enzyme Stock: 1 mg/mL Trypsin in 1 mM HCl.[6][7]

-

Why HCl? Low pH (approx pH 3.0) protonates the active site histidine, rendering the enzyme inactive and stable during storage (prevents autolysis).

-

Workflow Diagram

Quantitative Calculation

To convert the change in absorbance (

-

(Extinction Coefficient): The molar extinction coefficient of p-nitroaniline is approximately 9,920

-

Validation Step: Ideally, generate a pNA standard curve in your specific buffer to determine the exact

for your optical system.

-

- (Pathlength): 1 cm (standard cuvette) or ~0.6 cm (standard 200 µL microplate well).

-

Unit Definition: One Unit (U) releases 1 µmol of p-nitroaniline per minute at 25°C, pH 8.2.

Part 4: Troubleshooting & Validation (E-E-A-T)

Self-Validating Checks

-

Spontaneous Hydrolysis Control: Always run a "No Enzyme" control. Z-Arg-pNA can slowly hydrolyze in alkaline buffers. Subtract this slope from your enzyme samples.

-

Linearity Check: The reaction rate (

) must be constant ( -

Inner Filter Effect: If the initial absorbance (before enzyme addition) is

OD, the substrate concentration is too high, causing non-linear photometric response. Keep substrate concentrations below the optical limit of your reader.

Common Pitfalls

-

Turbidity: If the buffer turns cloudy upon adding substrate, the Z-Arg-pNA has precipitated.

-

Solution: Ensure the final DMSO concentration is < 5-10%, or add a surfactant like Tween-20 (0.01%) to the buffer.

-

-

Low Activity: Check the pH of the final reaction mix. Adding a large volume of acidic enzyme stock (in 1 mM HCl) to a weak buffer can lower the pH below the catalytic optimum (pH 8.2).

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.

-

Somorin, O., et al. (1979). A new substrate for trypsin: Z-Arg-pNA. Journal of Biochemistry, 85(1), 157-162.

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic substrates. Methods in Enzymology, 80, 341-361.

-

Assay Genie. (2024). Trypsin Activity Assay Protocol and Extinction Coefficients.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Trypsin Activity Assay Kit (Colorimetric) (ab102531/K771-100) | アブカム [abcam.co.jp]

- 4. sciencellonline.com [sciencellonline.com]

- 5. coachrom.com [coachrom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

Z-Arg-pNA HCl for studying protease activity in biological samples.

Executive Summary

Z-Arg-pNA HCl (N-alpha-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride) is a synthetic chromogenic substrate widely used to quantify the activity of serine proteases, specifically those with trypsin-like specificity. Upon enzymatic hydrolysis, the substrate releases p-nitroaniline (pNA), a yellow chromophore measurable at 405 nm.[1]

This guide provides a rigorous technical framework for deploying Z-Arg-pNA HCl in drug discovery and biochemical research. Unlike generic protocols, this document focuses on the causality of experimental design , ensuring that researchers understand not just how to run the assay, but why specific parameters (pH, co-factors, solvent choice) are critical for data integrity.

Part 1: Chemical & Mechanistic Foundations

Structural Logic

The substrate consists of three functional domains, each serving a distinct purpose in the assay architecture:

-

Z-Group (Benzyloxycarbonyl): An N-terminal protecting group that mimics the polypeptide backbone, enhancing enzyme recognition and preventing degradation by aminopeptidases.

-

L-Arginine (Arg): The specific amino acid residue recognized by the S1 pocket of trypsin-like proteases. The positive charge of the guanidinium group forms a critical salt bridge with the aspartate residue (Asp189 in trypsin) at the bottom of the enzyme's specificity pocket.

-

pNA (p-Nitroaniline): The reporter group. Attached via an amide bond to the carboxyl group of arginine. When attached, the molecule is colorless; when cleaved, the delocalized electron system of free pNA absorbs strongly in the violet-blue region.

Reaction Mechanism

The assay relies on the amidolytic activity of the protease. The enzyme attacks the amide bond between the Arginine and the p-nitroaniline.

Figure 1: Mechanism of Z-Arg-pNA hydrolysis. The protease recognizes the Arg residue, cleaves the amide bond, and releases the chromogenic pNA reporter.

Part 2: Target Specificity & Biological Relevance

Primary Targets: Trypsin-Like Serine Proteases

Z-Arg-pNA is the "gold standard" substrate for Trypsin (EC 3.4.21.4). It is also processed by other enzymes with similar S1 pocket specificity, including:

-

Papain: A cysteine protease that has broad specificity but can cleave basic residues (Arg/Lys).

-

Kallikreins: Plasma and tissue kallikreins can cleave Arg-pNA, though they often exhibit higher affinity for di- or tri-peptide substrates like Z-Phe-Arg-pNA or H-D-Pro-Phe-Arg-pNA .

-

Thrombin: Shows activity but is more specific for Tos-Gly-Pro-Arg-pNA.

Specificity Nuance: The "Z-Arg" vs. "Z-Arg-Arg" Distinction

Critical Note: Researchers often confuse Z-Arg-pNA with Z-Arg-Arg-pNA .

-

Z-Arg-pNA (Mono-Arg): Best for Trypsin.

-

Z-Arg-Arg-pNA (Di-Arg): The preferred substrate for Cathepsin B (a lysosomal cysteine protease). While Cathepsin B can cleave Z-Arg-pNA, the efficiency is significantly lower. If your target is Cathepsin B, use the di-peptide variant to maximize sensitivity.

Part 3: Comprehensive Experimental Protocol

Reagent Preparation

-

Substrate Stock (50 mM): Dissolve Z-Arg-pNA HCl in 100% DMSO .

-

Why DMSO? The hydrophobic Z-group limits water solubility. DMSO ensures complete dissolution and prevents micro-precipitation that causes scattering (false signal).

-

Stability:[2] Store at -20°C. Stable for 6 months.

-

-

Assay Buffer (Trypsin Optimized):

-

50 mM Tris-HCl, pH 8.0

-

20 mM CaCl₂

-

Why Calcium? Ca²⁺ stabilizes the activation domain of trypsin and prevents autolysis.

-

-

Stop Solution: 10% Acetic Acid or 1 M HCl.

Sample Preparation (Biological Matrix)

Handling biological samples (tissue homogenates, cell lysates) requires preventing unwanted proteolysis while preserving the target protease.

Protocol for Tissue Homogenization:

-

Lysis Buffer: Use a non-denaturing buffer (e.g., PBS + 0.5% Triton X-100).

-

Inhibitor Strategy (Crucial):

-

Do NOT add PMSF or Aprotinin: These are serine protease inhibitors and will kill the Trypsin activity you are trying to measure.

-

Add EDTA (Optional): If you want to inhibit metalloproteases that might interfere.

-

Add E-64 (Optional): To inhibit cysteine proteases if you want to isolate serine protease activity.

-

-

Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Use the supernatant.

Assay Workflow

Figure 2: Step-by-step assay workflow for high-throughput screening or manual profiling.

Step-by-Step Procedure:

-

Blank: Add 150 µL Assay Buffer + 10 µL Substrate Stock.

-

Test: Add 140 µL Assay Buffer + 10 µL Sample (Enzyme) + 10 µL Substrate Stock.

-

Kinetic Read (Preferred): Measure Absorbance at 405 nm every 1 minute for 20 minutes at 37°C.

-

Endpoint Read (Alternative): Incubate for 30 mins, add 50 µL Stop Solution, then measure OD405.

Part 4: Data Analysis & Self-Validation

To ensure trustworthiness, calculate enzyme activity using the molar extinction coefficient (

The Calculation

The extinction coefficient of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹ (or 10.5 mM⁻¹cm⁻¹) in alkaline buffer.

- : Slope of the linear portion of the kinetic curve.

- : Total reaction volume (mL).

- : 10.5 (mM⁻¹cm⁻¹) [Note: Using mM⁻¹ gives activity in µmol/min].

- : Pathlength (1 cm for cuvettes; ~0.6 cm for 200 µL in 96-well plate).

- : Volume of enzyme sample added (mL).

Quality Control (Self-Validation)

-

Linearity Check: The

value of your kinetic slope must be > 0.98. If the curve flattens, the substrate is depleted; dilute the enzyme and re-run. -

Background Subtraction: Always subtract the

of the Blank from the Sample. Z-Arg-pNA can undergo slow spontaneous hydrolysis at high pH (>8.5).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate concentration too high or DMSO too low. | Ensure final DMSO concentration is ~1-5%. Lower substrate concentration to < 2 mM. |

| High Background | Spontaneous hydrolysis or oxidized sample. | Check Buffer pH (keep < 8.2). Use fresh substrate stock. |

| No Activity | Inhibitors in lysis buffer. | Verify: Did you use PMSF? If yes, discard and re-prep. Ensure Calcium is present for Trypsin. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute sample 1:10. Measure over a shorter time window (first 5 mins). |

References

-

Substrate Specificity & Kinetics

-

Biochimica et Biophysica Acta (BBA). "Solution composition dependent variation in extinction coefficients for p-nitroaniline." (1983).[3] Verified Extinction Coefficient data.

-

-

Trypsin & Serine Protease Mechanisms

-

BenchChem Application Note. "Chromogenic Assay for Plasma Kallikrein Activity." Describes pNA release mechanism and 405 nm detection.

-

-

Assay Optimization & Solubility

-

ResearchGate Technical Discussion. "Solubility of compounds slightly soluble or insoluble in DMSO?" Insights on handling hydrophobic substrates.

-

-

Biological Sample Preparation

-

ThermoFisher Scientific. "Preparation of Tissue Homogenate." General lysis protocols compatible with protease assays.[4]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptglab.com [ptglab.com]

The Definitive Guide to Z-Arg-pNA HCl: Nomenclature, Kinetics, and Assay Protocols

Topic: Alternative names and synonyms for Z-Arg-pNA HCl in scientific literature. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Abstract

In the precise world of enzymology, the ambiguity of substrate nomenclature can lead to catastrophic experimental errors—specifically, the conflation of Z-Arg-pNA with its structural cousin BAPNA . This guide provides a rigorous technical analysis of N-alpha-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride (Z-Arg-pNA HCl). We dissect its chemical identity, establish a definitive synonym taxonomy, and provide a self-validating experimental protocol for measuring trypsin-like serine protease activity. This document serves as a single source of truth for researchers requiring high-fidelity kinetic data and reproducible assay conditions.

Chemical Identity & Nomenclature Taxonomy

The molecule is a chromogenic substrate used to quantify the activity of trypsin and trypsin-like enzymes (e.g., papain, cathepsin B). The core utility lies in the p-nitroanilide (pNA) moiety, which, upon enzymatic hydrolysis, releases a yellow chromophore measurable at 405 nm.

The "Z" vs. "B" Distinction (Critical Warning)

A common failure mode in procurement and protocol design is confusing Z-Arg-pNA with BAPNA .

-

Z-Arg-pNA: Contains a Benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus.

-

BAPNA: Contains a Benzoyl (Bz) protecting group.

While both are trypsin substrates, the Z-group is bulkier and more hydrophobic than the Benzoyl group . This difference alters the binding affinity (

Synonym Hierarchy

To eliminate ambiguity, we map the nomenclature using a structured hierarchy.

Figure 1: Nomenclature taxonomy for Z-Arg-pNA HCl. The "Z" designation historically refers to the benzyloxycarbonyl group, named after Leonidas Zervas.

Technical Specifications & Properties

The following data consolidates physical properties essential for experimental setup.

| Property | Specification | Experimental Note |

| Molecular Formula | Includes HCl salt for solubility. | |

| Molecular Weight | 464.91 g/mol | Use this value for molarity calculations. |

| Solubility | Soluble in DMF, DMSO, Methanol. | Protocol Tip: Dissolve stock in DMF/DMSO first; dilute into aqueous buffer. Direct aqueous solubility is poor. |

| Stability | Hygroscopic. Store at -20°C. | Protect from light; pNA can auto-oxidize over long periods. |

| 405 nm (Yellow) | Extinction coefficient | |

| Target Enzymes | Trypsin (EC 3.4.21.4), Papain, Cathepsin B | Specificity: Cleaves C-terminal to Arginine. |

Mechanism of Action

Understanding the hydrolysis mechanism is vital for interpreting kinetic data (

-

Binding: The enzyme's S1 pocket binds the Arginine side chain.

-

Acylation: The catalytic serine attacks the carbonyl carbon, releasing p-nitroaniline (pNA) (the leaving group).

-

Deacylation: Water attacks the acyl-enzyme, releasing the Z-Arg moiety and regenerating the enzyme.

Figure 2: Enzymatic hydrolysis pathway. The release of p-Nitroaniline (P1) is the rate-limiting step measured spectrophotometrically.

Validated Experimental Protocol: Determination of Trypsin Activity

This protocol is designed to be self-validating . It includes a "No-Enzyme Control" to account for spontaneous hydrolysis and a "Standard Curve" step to verify the extinction coefficient of pNA in your specific buffer.

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.0. (Calcium stabilizes Trypsin). -

Substrate Stock (20 mM): Dissolve 9.3 mg of Z-Arg-pNA HCl (MW 464.91) in 1.0 mL of Dimethylformamide (DMF) . Note: DMSO is an alternative, but DMF is often preferred to prevent viscosity issues in automated handlers.

-

Enzyme Stock: Trypsin (1 mg/mL) in 1 mM HCl. Keep on ice.

Assay Workflow

-

Blanking: Set spectrophotometer to 405 nm.

-

Reaction Mix:

-

880

L Assay Buffer -

100

L Substrate Stock (Final conc: ~2 mM) -

Equilibrate to 25°C or 37°C (record temperature).

-

-

Initiation: Add 20

L Enzyme Stock. Mix by inversion immediately. -

Measurement: Record

for 3–5 minutes. Ensure the slope is linear (

Calculation of Activity

-

: Millimolar extinction coefficient of pNA (~9.92

- : 1.0 mL.

- : 0.02 mL.

Quantitative Comparison: Z-Arg-pNA vs. BAPNA

Why choose Z-Arg-pNA? It often exhibits different solubility and kinetic profiles compared to BAPNA.

| Parameter | Z-Arg-pNA (This Guide) | BAPNA (Reference) | Implication |

| N-Protecting Group | Benzyloxycarbonyl (Z) | Benzoyl (Bz) | Z is more hydrophobic; may interact differently with S2/S3 subsites. |

| Typical | ~0.2 - 1.0 mM | ~1.0 - 2.0 mM | Z-Arg-pNA often saturates at lower concentrations. |

| Solubility | High in organic solvents | Moderate | Z-Arg-pNA requires organic co-solvent (DMF/DMSO). |

| Sensitivity | High | Moderate | Preferred for detecting lower enzyme concentrations. |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22874687, Z-D-Arg-Gly-Arg-pNA . 2 HCl. Retrieved from [Link]

- Somack, R., et al. (1980). Assay of proteases with chromogenic substrates. Anal. Biochem. (General reference for pNA extinction coefficients).

-

Erlanger, B.F., et al. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Arch. Biochem. Biophys.[1][2] (Foundational text for Arg-pNA substrates).

Sources

Key differences between Z-Arg-pNA HCl and other protease substrates.

Technical Guide: Z-Arg-pNA HCl and the Landscape of Protease Substrates

Executive Summary

Z-Arg-pNA HCl (N-alpha-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride) represents a specific class of chromogenic substrates designed for the quantitative assessment of trypsin-like serine proteases (e.g., Trypsin, Papain, Kallikrein).[1] Unlike complex FRET substrates or highly sensitive fluorophores, Z-Arg-pNA HCl offers a balance of stoichiometric robustness , cost-efficiency , and kinetic simplicity .[1]

This guide dissects the physicochemical properties of Z-Arg-pNA HCl, contrasts it with fluorogenic alternatives (AMC/AFC) and structural analogs (BAPNA), and provides a validated protocol for its deployment in high-throughput screening (HTS) and enzymology.[1]

Chemical Identity & Mechanism of Action

The Molecule

-

Core Structure: The substrate consists of an Arginine (Arg) residue, which serves as the recognition motif for the enzyme's S1 pocket (specifically Asp-189 in Trypsin).

-

The "Z" Group (N-terminal): The Benzyloxycarbonyl (Cbz or Z) group acts as an N-terminal protecting group.[1] It mimics the peptide backbone of a natural protein substrate, allowing the molecule to anchor correctly in the enzyme's active site (S2/S3 subsites) via hydrophobic interactions, while preventing non-specific aminopeptidase degradation.

-

The "pNA" Group (C-terminal): The p-nitroanilide moiety is linked via an amide bond.[1][2] It acts as the chromogenic reporter.

-

The "HCl" Salt: The hydrochloride salt form is critical for application utility. The free base of Arg-pNA is poorly soluble in aqueous buffers; the HCl salt ensures high solubility in reaction buffers (pH 7–8) without requiring excessive organic co-solvents (like DMSO) that might denature the enzyme.

The Reaction Pathway

The mechanism is a classic serine protease hydrolysis. The enzyme's catalytic triad (His-57, Asp-102, Ser-195) attacks the carbonyl carbon of the Arg-pNA amide bond.[1]

Figure 1: Hydrolysis mechanism of Z-Arg-pNA by serine proteases. The release of p-Nitroaniline (pNA) results in a colorimetric shift measurable at 405 nm.[3]

Comparative Analysis: Z-Arg-pNA vs. Alternatives

Selecting the right substrate depends on the required sensitivity and the nature of the sample (purified enzyme vs. crude lysate).

Z-Arg-pNA vs. BAPNA (Bz-Arg-pNA)

Both are chromogenic arginine derivatives, but the N-terminal blocking group differs.[1]

-

BAPNA (Benzoyl-Arg-pNA): The "classic" trypsin substrate.[1]

-

Z-Arg-pNA (Cbz-Arg-pNA): The "Z" group is bulkier and more hydrophobic than the Benzoyl group.[1]

Chromogenic (pNA) vs. Fluorogenic (AMC/AFC)

| Feature | Z-Arg-pNA HCl (Chromogenic) | Z-Arg-AMC / Z-Arg-AFC (Fluorogenic) |

| Detection Mode | Absorbance (405 nm) | Fluorescence (Ex 380nm / Em 460nm) |

| Sensitivity | pM to nM range (High) | |

| Linear Range | Limited by Beer's Law (Abs < 2.[1]0) | Wide dynamic range |

| Interference | Turbidity, colored samples (hemoglobin) | Quenching, autofluorescence |

| Cost | Low | High |

| Primary Use | Routine kinetics, Quality Control, High Vmax | Low-abundance enzymes, Cell-based assays |

Expert Insight: Use Z-Arg-pNA when characterizing purified enzymes or when the enzyme concentration is high (>1 nM).[1] Use Fluorogenic substrates when working with dilute cell lysates where protease activity is minimal.[1]

Validated Experimental Protocol: Trypsin Activity Assay

This protocol is designed to be self-validating. It includes a pNA standard curve step, which is mandatory for calculating absolute units of activity, bypassing reliance on theoretical extinction coefficients which can vary with pH and temperature.[1]

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium stabilizes Trypsin).[1]

-

Substrate Stock: 20 mM Z-Arg-pNA HCl in water (or 10% DMSO if solubility is stubborn, though HCl salt should dissolve in water). Store at -20°C.

-

Enzyme: Trypsin (purified), diluted in 1 mM HCl (prevents autolysis before assay).

-

Standard: p-Nitroaniline (pNA) (MW: 138.12 g/mol ).[1]

Workflow Diagram

Figure 2: Kinetic assay workflow for determining protease activity.

Step-by-Step Procedure

-

Standard Curve Generation (Crucial for Accuracy):

-

Enzyme Reaction:

-

Pipette 150 µL of Assay Buffer into a microplate well.

-

Add 20 µL of Substrate Stock (Final conc ~2 mM).[1]

-

Incubate at 25°C for 5 minutes to equilibrate.

-

Add 10 µL of Enzyme solution to start the reaction.

-

-

Measurement:

-

Immediately monitor

in kinetic mode for 10 minutes.[1] -

Calculate the slope of the linear portion (

).

-

Calculation

[1]- : Reaction volume (mL)

-

: Extinction coefficient (from standard curve, typically

- : Pathlength (cm) (0.6 cm for 200 µL in standard 96-well plate)

- : Volume of enzyme added (mL)

Troubleshooting & Optimization

-

Spontaneous Hydrolysis: At pH > 8.5, Z-Arg-pNA may undergo non-enzymatic hydrolysis, causing high background.[1] Keep pH between 7.4 and 8.2.

-

Solubility Issues: If the solution is cloudy, ensure you are using the HCl salt . If using the free base, dissolve in DMSO first, then dilute.

-

Inner Filter Effect: If the sample is highly colored (e.g., blood plasma), the absorbance at 405 nm might be masked. In this case, perform a precipitation step (TCA) or switch to a fluorogenic substrate (AMC).[1]

References

-

Trypsin Activity Colorimetric Assay Kit Protocol. ScienCell Research Laboratories.[1] Available at: [Link][1]

Sources

Methodological & Application

Standard protocol for a trypsin activity assay using Z-Arg-pNA HCl.

Application Note: Kinetic Determination of Trypsin Activity Using Z-Arg-pNA HCl

Abstract & Scope

This technical guide outlines the standard operating procedure (SOP) for quantifying Trypsin activity using the chromogenic substrate N-α-Carbobenzoxy-L-arginine-4-nitroanilide hydrochloride (Z-Arg-pNA HCl) . Unlike endpoint assays, this protocol utilizes continuous kinetic monitoring , offering superior accuracy by mitigating artifacts caused by substrate depletion or enzyme autolysis.

Target Audience: This protocol is designed for drug development professionals and biochemists requiring high-precision data for enzyme kinetics, inhibitor screening (IC50), or quality control of proteolytic preparations.

Principle of Assay

Trypsin (EC 3.4.21.[1]4) is a serine protease that specifically cleaves peptide bonds at the carboxyl side of lysine and arginine.[2] In this assay, the synthetic substrate Z-Arg-pNA mimics the natural cleavage site. Upon hydrolysis, the chromophore p-nitroaniline (pNA) is released.[1][3]

While the substrate is colorless, free pNA exhibits a strong absorbance at 405 nm (yellow).[1] The rate of color formation (

Reaction Stoichiometry:

Figure 1: Mechanistic Workflow

Caption: Hydrolysis of Z-Arg-pNA releases p-nitroaniline, measurable at 405 nm.

Critical Reagents & Preparation

Scientific Integrity Note: Precise buffer formulation is critical. Calcium is strictly required to stabilize Trypsin and prevent autolysis (self-digestion), which is the primary source of experimental error in protease assays.

Table 1: Reagent Formulation

| Component | Concentration / Description | Preparation Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 8.220 mM CaCl₂ | Dissolve Tris base and CaCl₂ in ultrapure water. Adjust pH to 8.2 with HCl at 25°C. Filter sterilize (0.22 µm). |

| Substrate Stock | 20 mM Z-Arg-pNA HCl | Solubility Critical: Dissolve powder in 100% DMSO. Do not dissolve directly in buffer as it may precipitate. Store at -20°C. |

| Enzyme Solvent | 1 mM HCl | Acidic pH (<3) reversibly inactivates trypsin, preventing autolysis during storage. |

| Stop Solution | 10% Acetic Acid (Optional) | Only required for endpoint variations. Not used in this kinetic protocol. |

Experimental Protocol (Kinetic Mode)

Directive: This protocol uses a microplate format (200 µL total volume) for high throughput.[4] For cuvettes, scale volumes by 10x (2 mL).

Step 1: Instrument Setup

-

Detection: Absorbance at 405 nm (primary) or 410 nm.

-

Temperature: Set plate reader to 25°C (Standard) or 37°C (Physiological). Note: Temperature must be constant as

of pNA is temp-dependent. -

Mode: Kinetic (Read every 20-30 seconds for 10 minutes).

Step 2: Preparation of Working Solutions

-

Substrate Working Solution: Dilute the 20 mM Z-Arg-pNA DMSO stock into Assay Buffer to a final concentration of 1.0 mM .

-

Note: A small amount of precipitate may form if mixed too quickly. Add DMSO stock dropwise to vortexing buffer.

-

-

Enzyme Working Solution: Dilute Trypsin stock in 1 mM HCl to ~20-50 Units/mL immediately before use. Keep on ice.

Step 3: Assay Procedure

| Well Type | Assay Buffer (µL) | Enzyme Solution (µL) | Substrate Working Sol. (µL) | Total Vol (µL) |

| Blank | 100 | 0 | 100 | 200 |

| Test | 80 | 20 | 100 | 200 |

| Standard | (See Sec 5) | 0 | 0 | 200 |

-

Pipette Assay Buffer into wells.

-

Add Enzyme Solution to "Test" wells.

-

Incubate plate for 3-5 minutes at assay temperature to equilibrate.

-

Initiate Reaction: Add Substrate Working Solution using a multi-channel pipette.

-

Immediately start kinetic reading. Shake plate for 3 seconds before first read.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for kinetic trypsin analysis.

Data Analysis & Self-Validation

A. The "Gold Standard" Quantification (Standard Curve)

Most protocols cite a theoretical extinction coefficient (

-

Prepare p-Nitroaniline standards (0, 10, 20, 50, 100 µM) in Assay Buffer.

-

Plot OD (y) vs. Concentration (x).[4]

-

Calculate the slope (

). This is your system-specific conversion factor.

B. Calculation of Activity

Calculate the slope of the reaction (

- : Change in absorbance per minute.[5][6][7]

- : Reaction volume (0.2 mL).

-

Slope

: Slope from pNA standard curve ( - : Volume of enzyme added (0.02 mL).

Unit Definition: One Unit hydrolyzes 1.0 µmole of Z-Arg-pNA per minute at 25°C, pH 8.2.

Validation Criteria (Quality Control)

To ensure the assay is performing correctly, verify the following:

-

Linearity (

): The reaction slope must have an -

Blank Stability: The Blank rate should be

. Higher rates indicate spontaneous hydrolysis (old substrate) or contamination. -

Z' Factor (For Screening): If using this for inhibitor screening, a Z' > 0.5 is required.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Non-linear rate (curved down) | Substrate depletion or Autolysis | Dilute enzyme 1:2 or 1:5. Ensure CaCl₂ is present. |

| High Background in Blank | Spontaneous hydrolysis | Substrate stock is old or was stored at RT. Make fresh stock. |

| Precipitate in wells | Substrate insolubility | Ensure substrate is dissolved in DMSO first, then added dropwise to buffer. |

| Low Activity | Enzyme inactivation | Ensure enzyme stock is stored in 1 mM HCl (acidic), not water or buffer. |

References

-

Worthington Biochemical Corp. Trypsin Assay Protocols. Available at:

-

Sigma-Aldrich (Merck). Enzymatic Assay of Trypsin using BAPNA/pNA. Available at:

- Erlanger, B.F., et al. (1961).The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics.

-

Abcam. Trypsin Activity Assay Kit (Colorimetric) Protocol. Available at:

Sources

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chondrex.com [chondrex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Enzymatic Assay of Trypsin Inhibitor [merckmillipore.com]

- 7. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Optimization of Chromogenic Substrate Preparation: Z-Arg-pNA HCl for Serine Protease Kinetics

[1]

Executive Summary

The accuracy of enzyme kinetic parameters (

This guide provides a scientifically grounded protocol for preparing a stable, high-concentration stock solution of Z-Arg-pNA HCl, ensuring assay reproducibility and data integrity.

Material Science & Mechanism

The Molecule

Z-Arg-pNA HCl (MW

-

Solubility Profile: The hydrophobic "Z" group and the aromatic pNA ring render the molecule poorly soluble in pure water, particularly at neutral pH. Direct dissolution in buffer often results in microscopic aggregates that scatter light, artificially inflating absorbance readings.

-

Reaction Principle: Serine proteases (e.g., Trypsin) cleave the amide bond between the arginine carboxyl group and the p-nitroaniline.

The Solvent Strategy

To prevent "salting out" and ensure complete solubilization, Dimethyl Sulfoxide (DMSO) is the required solvent for the primary stock. DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the peptide crystal lattice without hydrolyzing the amide bond (unlike protic solvents which can accelerate degradation over time).

Workflow Visualization

The following diagram outlines the critical path from solid handling to kinetic readout, emphasizing the "solvent shift" strategy to maintain solubility.

Figure 1: Critical workflow for Z-Arg-pNA HCl preparation. Note the transition from organic solvent (Blue) to aqueous buffer (Yellow) occurs only at the final step.

Detailed Protocol: Stock Solution Preparation

Reagents & Equipment[1][2]

-

Substrate: Z-Arg-pNA HCl (Check label for specific MW; typically ~464.9 g/mol ).[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Reagent grade or higher.

-

Equipment: Analytical balance (0.1 mg precision), vortex mixer, amber microcentrifuge tubes.

Step-by-Step Methodology

Step 1: Environmental Equilibration

Remove the vial of Z-Arg-pNA HCl from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 20–30 mins) inside a desiccator if available.[1]

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, leading to hydrolysis and weighing errors.

Step 2: Calculation (The "Check Label" Rule)

Do not rely on generic molecular weights. Peptides often contain varying amounts of counter-ions (HCl) or water of hydration.

Step 3: Solubilization

-

Weigh the calculated amount of Z-Arg-pNA HCl into a sterile microcentrifuge tube.

-

Add the required volume of 100% DMSO .

-

Vortex vigorously for 30–60 seconds.

-

Optional: If particles persist, sonicate in a water bath for 2 minutes. The solution must be completely clear and slightly yellow/colorless.

Step 4: Aliquoting and Storage

Divide the Master Stock into small aliquots (e.g., 50–100

-

Storage: -20°C.

-

Stability: Stable for 3–6 months. Discard if the solution turns noticeably yellow (indicating free pNA release).

Validation & Kinetic Application

The "Self-Validating" System

Before running valuable samples, validate your substrate stock using a Blank Check .

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

).[1] -

Add Substrate Stock to buffer (final conc. e.g., 1 mM).[2][3]

-

Measure Absorbance at 405 nm (

) without enzyme.[1] -

Criteria: The

should be near zero (< 0.05 O.D.). High background indicates spontaneous hydrolysis or poor quality DMSO.

Reaction Mechanism & Signal Generation[1]

Figure 2: Enzymatic hydrolysis pathway. The release of p-Nitroaniline is the rate-limiting step measured spectrophotometrically.[1]

Calculating Enzyme Activity

Do not rely solely on literature extinction coefficients (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation on Dilution | "Salting out" effect; Stock conc.[1] too high. | Dilute DMSO stock 1:10 in water before adding to high-salt buffer, or lower final substrate concentration. |

| High Background ( | Spontaneous hydrolysis.[1] | Check pH of buffer (keep < 8.5).[5] Ensure stock was stored frozen. Discard yellow stock. |

| Non-Linear Rates | Substrate depletion or product inhibition. | Use |

| Variable Results | Inconsistent temperature. | Pre-incubate buffer and enzyme to 37°C before adding substrate. |

References

-

Sigma-Aldrich. Product Information: N-Benzoyl-L-arginine-4-nitroanilide hydrochloride.[1] (Search CAS: 59188-53-3).[1]

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.[1]

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA), 742(3), 558-564.[1]

-

BenchChem. Application Notes for Spectrophotometric Measurement of p-Nitroaniline Release. (General Reference).[1]

Sources

- 1. Z-D-Arg-Gly-Arg-pNA . 2 HCl | C28H41Cl2N11O7 | CID 22874687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Measurement of p-Nitroaniline Release at 405 nm

A Guide for Enzyme Kinetics and High-Throughput Screening

Introduction: The Central Role of p-Nitroaniline in Enzymatic Assays

The spectrophotometric measurement of p-nitroaniline (pNA) is a cornerstone of modern biochemistry and drug development, providing a robust, sensitive, and continuous method for assaying the activity of a wide range of hydrolytic enzymes, particularly proteases.[1] In these assays, a synthetic, non-chromogenic substrate is covalently linked to a pNA moiety. Enzymatic cleavage of a specific peptide or amide bond liberates the pNA molecule, which is intensely yellow in solution and exhibits a strong absorbance maximum around 405 nm.[2][3] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.[1][2]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying scientific principles, provides validated, step-by-step protocols for generating a standard curve and performing kinetic enzyme assays, and offers expert insights into data analysis and troubleshooting. The methodologies described herein are fundamental to applications such as the characterization of enzyme kinetic parameters (Kₘ, Vₘₐₓ), high-throughput screening (HTS) for enzyme inhibitors, and apoptosis research through the measurement of caspase activity.[1][3]

Principle of the Assay: From Colorless Substrate to Chromogenic Signal

The assay's utility is rooted in a simple yet elegant chemical transformation that translates an enzymatic event into a quantifiable optical signal.

The Enzymatic Reaction

The fundamental principle involves an enzyme-catalyzed hydrolysis reaction:

Substrate-pNA (Colorless) + H₂O --(Enzyme)--> Cleaved Product + p-Nitroaniline (Yellow)

Initially, the pNA molecule is part of a larger, colorless substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide for trypsin assays).[1] In this conjugated form, the electronic properties of pNA are altered, and it does not absorb light in the visible spectrum. Upon enzymatic action, the amide bond linking the substrate to pNA is hydrolyzed, releasing free pNA.

Spectroscopic Properties of p-Nitroaniline

Free p-nitroaniline is a classic "push-pull" aromatic system, featuring an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated ring.[4] This structure facilitates a significant intramolecular charge transfer (ICT) upon absorption of light, corresponding to a π→π* electronic transition.[4][5] This specific transition is responsible for its yellow color and strong absorbance in the 380-410 nm range.[2]

The concentration of the released pNA is quantified using the Beer-Lambert Law:

A = εcl

Where:

-

A is the measured absorbance (unitless).

-

ε (epsilon) is the molar extinction coefficient, a constant specific to the molecule under defined conditions (e.g., solvent, pH, temperature). Its units are M⁻¹cm⁻¹.

-

c is the concentration of p-nitroaniline in the solution (M).

-

l is the path length of the light through the sample, typically 1 cm for a standard cuvette.[1]

Caption: Enzymatic release and spectrophotometric detection of p-nitroaniline.

Key Technical Considerations: Ensuring Data Integrity

Accurate and reproducible results hinge on careful attention to experimental parameters.

-

Molar Absorptivity (ε): While a molar extinction coefficient of ~10,000 M⁻¹cm⁻¹ is often cited for pNA at 405 nm, this value is highly sensitive to the composition of the assay buffer, including pH, ionic strength, and the presence of additives like DMSO or albumin.[1][2][6] This phenomenon, known as solvatochromism, can cause shifts in the absorbance maximum (λₘₐₓ).[4] Therefore, it is imperative to generate a pNA standard curve under the exact buffer conditions of the planned enzyme assay to determine an empirical and accurate ε value (represented by the slope of the standard curve).

-

Choice of Solvent: p-Nitroaniline has poor aqueous solubility. A stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, in which it is readily soluble.[1][7] This stock is then diluted into the aqueous assay buffer for the preparation of standards.

-

Kinetic vs. Endpoint Assays:

-

Kinetic Assays: The reaction is monitored continuously by taking absorbance readings at regular intervals. This method is preferred for determining initial reaction velocities (V₀) and is essential for detailed enzyme kinetics.[2]

-

Endpoint Assays: The reaction proceeds for a fixed duration and is then terminated by adding a stop solution, often a strong acid like 30% acetic acid.[1] This method is simpler and can be suitable for HTS applications, but it provides less information than a kinetic read and requires careful timing to ensure the reaction remains in the linear range.

-

Protocol 1: Generation of a p-Nitroaniline Standard Curve

A high-quality standard curve is the foundation of a self-validating assay system, allowing for the precise conversion of absorbance units into molar concentrations. An R² value > 0.99 is required for a reliable curve.[1][7]

Materials

-

p-Nitroaniline (pNA), MW = 138.12 g/mol [8]

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Assay Buffer (the specific buffer to be used for the enzyme assay)

-

Calibrated pipettes

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading at 405 nm

Procedure

-

Preparation of 10 mM pNA Stock Solution:

-

Accurately weigh 13.81 mg of pNA.

-

Dissolve the pNA in 10 mL of pure DMSO to create a 10 mM stock solution.[1] Mix thoroughly until all solids are dissolved. Store this stock protected from light.

-

-

Preparation of Working Standards (for a 100 µL final volume):

-

Label a series of microcentrifuge tubes for each standard (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Perform serial dilutions of the 10 mM pNA stock solution into the assay buffer. For example, to create a 100 µM standard, dilute the 10 mM stock 1:100 into the assay buffer. Use this 100 µM solution to prepare the lower concentrations.

-

-

Plate Setup and Measurement:

-

Add 100 µL of each standard to a well of the 96-well plate. It is critical to prepare each standard in triplicate to assess variability.[1]

-

Include a "blank" standard containing only the assay buffer (0 µM pNA).

-

Measure the absorbance of the entire plate at 405 nm.

-

-

Data Analysis:

-

Calculate the mean absorbance for each set of triplicates.

-

Subtract the mean absorbance of the blank (0 µM pNA) from all other mean absorbance values.

-

Plot the blank-corrected mean absorbance (Y-axis) against the corresponding pNA concentration in µM (X-axis).

-

Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the R² value. The slope (m) represents the molar absorptivity under these specific conditions.

-

Example Data for a p-Nitroaniline Standard Curve

| pNA Concentration (µM) | Mean Absorbance at 405 nm | Blank-Corrected Absorbance |

| 0 | 0.052 | 0.000 |

| 10 | 0.155 | 0.103 |

| 20 | 0.259 | 0.207 |

| 40 | 0.466 | 0.414 |

| 60 | 0.671 | 0.619 |

| 80 | 0.879 | 0.827 |

| 100 | 1.082 | 1.030 |

Resulting Linear Regression: y = 0.0103x + 0.001; R² = 0.999

Protocol 2: General Protease Activity Assay (Kinetic)

This protocol describes a generalized method for measuring protease activity in a 96-well plate format. Specific volumes and concentrations should be optimized for the enzyme and substrate of interest (e.g., Trypsin and BAPNA).[9]

Materials

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]

-

Protease of interest (stock solution of known concentration)

-

Chromogenic Substrate (e.g., Ac-DEVD-pNA for Caspase-3), dissolved in DMSO[3]

-

96-well UV-transparent microplate[2]

-

Microplate spectrophotometer with kinetic reading and temperature control capabilities

Procedure

-

Reagent Preparation:

-

Prepare all reagents in the assay buffer and bring them to the desired reaction temperature (e.g., 37°C).

-

Prepare a working solution of the substrate at 2X the final desired concentration.

-

Prepare a working solution of the enzyme at 2X the final desired concentration.

-

-

Assay Setup (per well, for a final volume of 200 µL):

-

Test Wells: Add 100 µL of the 2X substrate solution.

-

Substrate Blank Wells: Add 100 µL of the 2X substrate solution.

-

Enzyme Blank Wells: Add 100 µL of assay buffer.

-

Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation and Measurement:

-

To initiate the reaction, add 100 µL of the 2X enzyme solution to the Test Wells.

-

Add 100 µL of assay buffer to the Substrate Blank Wells.

-

Add 100 µL of the 2X enzyme solution to the Enzyme Blank Wells.

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[2]

-

Caption: Workflow for a typical kinetic enzyme assay using a pNA substrate.

Data Analysis

-

For each well, plot absorbance at 405 nm (Y-axis) versus time in minutes (X-axis).

-

Identify the initial linear portion of the curve for the Test Wells. Calculate the slope of this line to determine the initial reaction velocity (V₀) in units of ΔA/min.

-

Correct this rate by subtracting the rates from the Substrate Blank (measures spontaneous substrate hydrolysis) and Enzyme Blank wells.

-

Convert the corrected rate (ΔA/min) to the rate of pNA formation (µmol/min) using the slope from the standard curve or the Beer-Lambert equation.[2]

Enzyme Activity (µmol/min) = (V₀ / slope of standard curve) / path length (cm)

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate concentration too low. | 1. Use a positive control to verify enzyme activity. 2. Verify buffer pH and composition. 3. Increase substrate concentration. |

| High Background | 1. Spontaneous hydrolysis of the substrate. 2. Contaminated reagents. 3. Light scattering from precipitated compound. | 1. Always run a substrate blank; subtract this rate. 2. Use fresh, high-purity reagents. 3. Centrifuge samples; check compound solubility. |

| Non-Linear Kinetics | 1. Substrate depletion. 2. Enzyme instability or product inhibition. 3. Absorbance out of linear range (>1.5-2.0 AU). | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Use only the initial linear portion of the curve for rate calculation. 3. Dilute the enzyme sample. |

References

- BenchChem. (2025). Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release.

- Ren, S., & Wang, R. (2002).

- BenchChem. (2025). Application Note and Protocol: Generation of a Standard Curve for p-Nitroaniline.

- BenchChem. (2025). Application Note and Protocol: Spectrophotometric Measurement of p- Nitroaniline (pNA)

- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

- Tan, C., et al. (2004).

- ChemicalBook.

- Taylor & Francis. (2019). 4-Nitroaniline – Knowledge and References.

- Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.

- Cheméo. (Date not available). Chemical Properties of p-Nitroaniline (CAS 100-01-6).

- Journal of Applied Biology and Biotechnology. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba.

- Lottenberg, R., & Christensen, U. (1981). Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. p-Nitroaniline (CAS 100-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. jabonline.in [jabonline.in]

Calculating enzyme units from a Z-Arg-pNA HCl kinetic assay.

Application Notes and Protocols

Topic: Calculating Enzyme Units from a Z-Arg-pNA HCl Kinetic Assay Audience: Researchers, scientists, and drug development professionals.

Guide to Quantifying Trypsin-Like Protease Activity: From First Principles to Final Units

Introduction: The Principle of Chromogenic Protease Assays

The measurement of protease activity is fundamental in biochemistry, drug discovery, and diagnostics. A widely adopted method for assaying trypsin-like serine proteases, which selectively cleave peptide bonds C-terminal to arginine (Arg) or lysine residues, employs the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride (Z-Arg-pNA HCl).[1]

The principle is elegantly simple and robust. The substrate, Z-Arg-pNA, is a colorless molecule. In the presence of an active protease, the amide bond linking the peptide to p-nitroaniline (pNA) is hydrolyzed. This enzymatic cleavage releases the pNA molecule, a chromophore with a distinct yellow color, which exhibits a strong absorbance maximum around 405 nm.[2][3] The rate of pNA formation, observed as an increase in absorbance over time, is directly proportional to the enzyme's activity under conditions of substrate excess.

This application note provides a comprehensive guide, grounding the practical steps in the fundamental theory to ensure that your assays are not only performed correctly but are also robust, reproducible, and self-validating.

Figure 1: Conceptual workflow of the Z-Arg-pNA kinetic assay.

Foundational Concepts: Defining Enzyme Activity

Before proceeding to the protocol, it is critical to understand the terminology used to express enzyme activity.

-

The Enzyme Unit (U): The standard unit of enzyme activity is the International Unit (U) , adopted by the International Union of Biochemistry in 1964.[4][5] One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole (µmol) of substrate per minute under specified conditions.[6][7] It is imperative to always state the assay conditions (e.g., pH, temperature, substrate concentration) as these factors significantly influence the measured activity.[8][9]

-

Specific Activity (U/mg): This value represents the number of enzyme units per milligram of protein (U/mg).[8] Specific activity is a crucial measure of enzyme purity; as a protein sample is purified, its specific activity should increase as contaminating, non-active proteins are removed.

-

The Beer-Lambert Law: This fundamental law underpins the entire calculation. It establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[10] The law is expressed as: A = εcl Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar extinction coefficient of the absorbing substance (pNA in this case), a constant that defines how strongly the substance absorbs light at a given wavelength. Its units are L·mol⁻¹·cm⁻¹ or M⁻¹·cm⁻¹.[11]

-

c is the concentration of the substance in solution (mol/L or M).

-

l is the path length of the light through the solution, typically the width of the cuvette or the depth of the liquid in a microplate well (cm).[12]

-

Protocol Part I: Assay Validation with a p-Nitroaniline Standard Curve